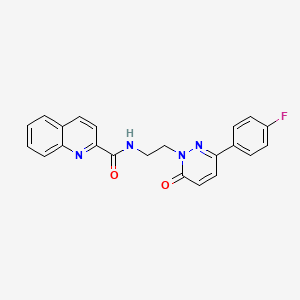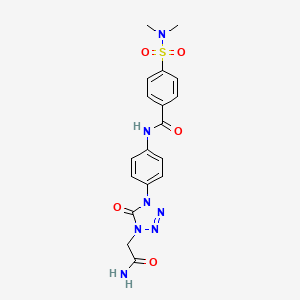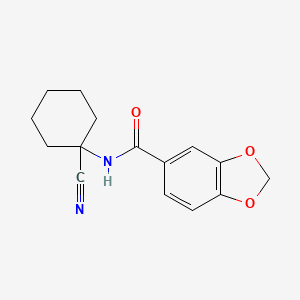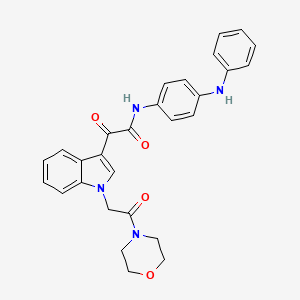
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide” is a chemical compound with the molecular formula C22H17FN4O2 and a molecular weight of 388.4. It is a derivative of quinoline, a class of compounds that have been found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .
Synthesis Analysis
The synthesis of quinoline-based heterocyclic derivatives, including this compound, involves the modification of the quinolone scaffold by inserting other heterocycle moieties such as triazole and thiadiazole . The newly synthesized derivatives have been obtained in good yields ranging from 65 to 80% .Molecular Structure Analysis
The molecular structure of this compound has been identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the modification of the quinolone scaffold by inserting other heterocycle moieties . This leads to the enhancement of the bioactivity of the synthesized compounds .科学的研究の応用
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives, including those fluorinated on the phenyl ring, has been explored for their potential as radioligands for positron emission tomography (PET) imaging. Specifically, these compounds have been investigated for their ability to bind to peripheral benzodiazepine type receptors (PBR) in vivo, which can be utilized for the noninvasive assessment of PBR distribution and density in various tissues. High specificity and binding affinity to PBR have been demonstrated, indicating their promise for PET imaging applications (Matarrese et al., 2001).
Fluorescent Probe Development
Research into quinoline derivatives has also led to the creation of new classes of fluorophores. These compounds, such as indolizino[3,2-c]quinolines, have been synthesized through innovative methods and show unique and desirable optical properties. They hold potential for use as fluorescent probes in aqueous systems, indicating their applicability in biomedical research for studying various biological processes (Park et al., 2015).
Anticancer Compound Synthesis
Additionally, the synthesis of quinoline-2-carboxamide derivatives has been explored for their potential anticancer properties. These compounds have been evaluated for their cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. This research contributes to the development of new therapeutic agents targeting cancer, showcasing the versatile application of quinoline-2-carboxamide derivatives in oncology (Bhatt et al., 2015).
Antibacterial Agent Synthesis
Quinoline-2-carboxamide derivatives have also been synthesized for their potential use as antibacterial agents. Studies have shown that these compounds possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This research is crucial for the development of new antibiotics in response to the growing issue of antibiotic resistance (Sheu et al., 1998).
作用機序
While the specific mechanism of action for this compound is not mentioned in the search results, quinoline derivatives are known to exhibit a broad range of pharmacological activities . They are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .
特性
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-5-16(6-9-17)19-11-12-21(28)27(26-19)14-13-24-22(29)20-10-7-15-3-1-2-4-18(15)25-20/h1-12H,13-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYCZFISBLUZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-](/img/structure/B2439593.png)

![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)


